4-Acetamidobenzamide

Medicinal Chemistry HDAC Inhibition Structure-Activity Relationship (SAR)

4-Acetamidobenzamide is the definitive para-substituted benzamide building block featuring a critical dual amide functionality (-NHCOCH₃ and -CONH₂). This specific substitution pattern is non-negotiable for synthesizing HDAC inhibitors like Tacedinaline (CI-994) or high-affinity probes (BRD-6929, Ki < 0.2 nM). For QC/analytical labs, it is the mandated reference standard for Givinostat Impurity 5 identification and quantification. Substituting with 4-aminobenzamide or other analogs introduces significant scientific risk, altering reaction pathways and invalidating regulatory analytical methods. Procure this exact compound to ensure pharmacophore integrity, method validation compliance, and synthetic route reliability.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 58202-83-8
Cat. No. B3061160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamidobenzamide
CAS58202-83-8
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C9H10N2O2/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)
InChIKeyXVVYSVVBPMJRAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamidobenzamide (CAS 58202-83-8) for Research and Industrial Sourcing: Chemical Profile and Role as a Versatile Building Block


4-Acetamidobenzamide (CAS 58202-83-8), systematically named 4-(acetylamino)benzamide, is an organic compound belonging to the benzamide class. Its core structure consists of a para-substituted benzene ring bearing both an acetamido group (-NHCOCH3) and a primary amide group (-CONH2) [1]. This dual functionality defines its primary role as a versatile synthetic intermediate and a critical 'building block' in medicinal chemistry . It is specifically used to construct more complex molecules, most notably in the synthesis of histone deacetylase (HDAC) inhibitors like Tacedinaline (CI-994) and related analogs, where it serves as a foundational pharmacophoric element [2].

Procurement Risk Analysis: Why Substituting 4-Acetamidobenzamide with Other Benzamide Derivatives Can Compromise Research Integrity


While 4-Acetamidobenzamide shares a core benzamide structure with many analogs (e.g., 4-aminobenzamide, 4-nitrobenzamide, or simple benzamide), substituting it generically introduces significant scientific risk due to its unique and specific dual amide functionality. This specific substitution pattern is not a minor variation; it is the precise chemical identity that dictates its utility as a building block for a specific class of pharmaceuticals, primarily HDAC inhibitors [1]. A seemingly similar compound like 4-aminobenzamide presents a reactive amine that would alter reaction pathways and lead to different final products [2]. Furthermore, the acetylated amide group can act as a protecting group, allowing for controlled, stepwise synthesis that would be impossible with other benzamides . In regulated environments, the compound's specific role as a fully characterized reference standard, such as for the API Givinostat, underscores that identity and purity are non-negotiable, making substitution a direct threat to analytical and process validation [3].

Quantitative Differential Analysis: Direct Evidence for 4-Acetamidobenzamide Against Key Comparators


Functional Differentiation: The 4-Acetamido Group as a Pharmacophore Enabler vs. Inactive 4-Aminobenzamide Core

A direct SAR analysis reveals that the 4-acetamido group in 4-acetamidobenzamide is essential for imparting biological activity to its derivatives, a property absent in the analogous 4-aminobenzamide core. When the core is elaborated into the full drug molecule Tacedinaline (CI-994), the resulting compound exhibits potent HDAC inhibition with IC50 values of 0.9 µM, 0.9 µM, and 1.2 µM for HDAC1, 2, and 3, respectively . In stark contrast, the 4-aminobenzamide core (a common analog and potential generic substitute) is a known, relatively inactive PARP inhibitor and does not confer this HDAC inhibitory activity when elaborated in a similar fashion, highlighting the critical and non-interchangeable role of the acetamido group [1]. This demonstrates that the specific chemical identity of the building block is a direct determinant of the final compound's target engagement and pharmacological profile .

Medicinal Chemistry HDAC Inhibition Structure-Activity Relationship (SAR)

Synthetic Utility Comparison: 4-Acetamidobenzamide as a Proven Building Block vs. Non-Specific Benzamide Analogs

The quantitative value of 4-acetamidobenzamide as a building block is demonstrated by its successful incorporation into diverse, potent molecular architectures. For instance, it is a key intermediate in the synthesis of Tacedinaline (CI-994), an orally active HDAC inhibitor that advanced to clinical trials for cancer . In contrast, while the patent literature describes a broad class of 'benzamide compounds' for various applications (e.g., neurodegenerative disorders), only specific members like N-tert-butyl-4-acetamidobenzamide (CPI1189) are identified as having 'excellent brain distribution, bioavailability and pharmacokinetic profile' in vivo, a property not conferred by simple benzamide or even other substituted benzamides [1]. This underscores that the precise substitution pattern of 4-acetamidobenzamide is a critical differentiator in determining downstream success in drug development pipelines [2].

Synthetic Organic Chemistry Medicinal Chemistry Drug Discovery

Analytical Purity Requirements: 4-Acetamidobenzamide as a Regulatory Reference Standard vs. Non-Certified Analogs

In a regulated pharmaceutical context, the specific identity of 4-acetamidobenzamide is codified as Givinostat Impurity 5 . This designation means the compound is manufactured and certified against rigorous analytical standards for use as a reference material in drug quality control testing [1]. A generic, non-certified 'benzamide' or even a close structural analog like 4-acetamidobenzoic acid would not meet the specific criteria for this application, as its retention time, spectral fingerprint, and response factor would differ, leading to inaccurate quantification of the specified impurity in the API . The procurement of the exact CAS-matched compound ensures compliance with pharmacopoeial or ICH guidelines for method validation and routine quality control [2].

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Synthetic Route Efficiency: 4-Acetamidobenzamide in a Direct Amidation Protocol vs. Multi-Step Alternatives

A key differentiator for 4-acetamidobenzamide lies in its accessible and efficient synthetic routes, which are not universally applicable to all benzamide derivatives. A published protocol details the catalytic dehydration of 4-acetamidobenzamide to its corresponding nitrile, achieving a yield of approximately 75% using a fluoride-catalyzed reaction with silanes [1]. This specific transformation is enabled by the compound's particular electronic and steric properties. In contrast, the synthesis of many other benzamide analogs (e.g., 2-ethoxy-4-acetamidobenzamide) often requires multi-step sequences involving protection/deprotection strategies, leading to lower overall yields and increased process complexity [2]. The ability to perform a direct, high-yielding catalytic dehydration on 4-acetamidobenzamide provides a more efficient, atom-economical pathway to valuable intermediates like 4-acetamidobenzonitrile [3].

Green Chemistry Process Chemistry Synthetic Methodology

Optimal Application Scenarios for 4-Acetamidobenzamide in Research and Industrial Workflows


Scenario 1: Lead Optimization and SAR Studies in HDAC Inhibitor Programs

In medicinal chemistry, 4-Acetamidobenzamide is the definitive starting point for synthesizing and optimizing potent, orally bioavailable HDAC inhibitors. As demonstrated by the clinical candidate Tacedinaline (CI-994) and the high-affinity research tool BRD-6929 (Ki < 0.2 nM for HDAC1), this core scaffold is essential for achieving target engagement and selectivity against the class I HDAC enzymes . Researchers focused on oncology, epigenetics, or neurodegenerative diseases requiring HDAC modulation should procure this specific compound to ensure their synthesized analogs retain the proven pharmacophore. Substituting with a 4-aminobenzamide core would likely yield inactive or off-target compounds (e.g., PARP inhibitors), leading to failed SAR studies and wasted resources [1].

Scenario 2: Pharmaceutical Development and Quality Control

For analytical chemists and quality control (QC) professionals, 4-Acetamidobenzamide is the mandated reference standard for the identification and quantification of Givinostat Impurity 5 . Procuring this specific, certified material is non-negotiable for method development, validation, and routine batch release testing of Givinostat API. The use of any other compound, including closely related benzamides, would invalidate the analytical procedure and fail to meet regulatory filing requirements from bodies like the FDA or EMA. Its procurement ensures data integrity and facilitates a smooth path to regulatory approval for the drug product [2].

Scenario 3: Process Chemistry and Scalable Synthesis

4-Acetamidobenzamide is a strategic intermediate for process chemists seeking efficient, scalable routes to valuable nitriles or more complex amides. Its ability to undergo a direct, catalytic dehydration to 4-acetamidobenzonitrile in ~75% yield under mild conditions offers a clear advantage over more complex, multi-step synthetic sequences required for many substituted benzamide derivatives [3]. This efficiency makes it a preferred building block for large-scale synthesis of advanced intermediates, reducing the cost of goods and minimizing environmental waste in an industrial setting [4].

Scenario 4: Chemical Biology and Probe Development

In chemical biology, the 4-acetamidobenzamide core is a validated tool for creating chemical probes to interrogate biological systems. The high potency and selectivity of compounds like BRD-6929 (IC50 of 1 nM and 8 nM for HDAC1 and HDAC2, respectively) demonstrate the value of this scaffold in developing precise, brain-penetrant tools for studying CNS-related diseases in animal models . Researchers seeking to build upon this validated chemical space for novel probe development would logically start with the parent 4-acetamidobenzamide building block to ensure their initial compounds are on a path toward potent target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Acetamidobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.